molecular formula C21H14ClN3O3S B265313 1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265313
M. Wt: 423.9 g/mol
InChI Key: CZTFWTCUIZVOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. The compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent biological activity. The compound has shown significant activity against various biological targets, making it a valuable tool for studying biological processes. However, the compound's high potency can also be a limitation, as it may lead to toxicity and other unwanted effects in cells and organisms.

Future Directions

There are several potential future directions for the research on 1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. Another direction is to explore the compound's potential applications in other scientific research areas, such as material science and nanotechnology. Additionally, future research could focus on optimizing the compound's structure to improve its potency and reduce its toxicity.

Synthesis Methods

The synthesis of 1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction between 3-chlorobenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and 4-hydroxycoumarin in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. The compound has been reported to exhibit significant antitumor, antifungal, and antibacterial activities. It has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C21H14ClN3O3S

Molecular Weight

423.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14ClN3O3S/c1-10-6-7-15-14(8-10)18(26)16-17(12-4-3-5-13(22)9-12)25(20(27)19(16)28-15)21-24-23-11(2)29-21/h3-9,17H,1-2H3

InChI Key

CZTFWTCUIZVOJJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)Cl

Origin of Product

United States

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